

Application Note: Automated Synthesis of Peptides Containing Lys(Boc)-OtBu

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Compound of Interest

Compound Name: *Fmoc-Lys-OtBu*

Cat. No.: *B2821863*

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Abstract

This document provides a detailed guide for the efficient incorporation of N- α -Fmoc-N- ϵ -tert-butyloxycarbonyl-L-lysine tert-butyl ester (Fmoc-Lys(Boc)-OtBu) in automated solid-phase peptide synthesis (SPPS). Fmoc-Lys(Boc)-OtBu is a critical building block for introducing a lysine residue with its side-chain amine and C-terminal carboxyl group temporarily protected. The orthogonal protection scheme, featuring the base-labile Fmoc group and acid-labile Boc and OtBu groups, is fully compatible with standard Fmoc-based SPPS protocols.^{[1][2][3]} This note outlines optimized protocols for coupling, deprotection, and cleavage, presents key reaction parameters in tabular format, and includes workflow diagrams to ensure successful synthesis for researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry. The Fmoc/tBu strategy is widely adopted due to its use of milder reaction conditions compared to older Boc/Bzl methods.^{[2][3]} In this strategy, the N- α -amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains are protected by acid-labile groups such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters.^{[2][4][5]}

Fmoc-Lys(Boc)-OtBu is a derivative of lysine where the α -amino group is protected by Fmoc, the ϵ -amino group of the side chain is protected by Boc, and the C-terminal carboxyl group is protected as a tert-butyl (OtBu) ester. This trifunctional amino acid derivative is used when a

protected lysine is required as the C-terminal residue to be attached to the resin. The Boc and OtBu groups are stable during the repetitive Fmoc deprotection cycles with piperidine but are efficiently removed during the final cleavage from the solid support using strong acid, typically Trifluoroacetic acid (TFA).[1][4][6] The use of scavengers during final cleavage is critical to prevent side reactions caused by the reactive tert-butyl carbocation generated upon deprotection.[4][6]

Experimental Protocols

This section details the standard procedures for incorporating Fmoc-Lys(Boc)-OtBu into a peptide sequence using an automated synthesizer.

Materials and Reagents

- Amino Acid: Fmoc-Lys(Boc)-OtBu
- Resin: 2-Chlorotriyl chloride (2-CTC) resin is recommended for attaching a C-terminal acid.
- Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
- Fmoc Deprotection: 20% (v/v) Piperidine in DMF.[1][7]
- Coupling Reagents:
 - Activator: HBTU, HATU, or HCTU.[1][7]
 - Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[1][7]
- Cleavage Cocktail: Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v).[1] For peptides with sensitive residues like Cys, Met, or Trp, Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:2.5 v/v/v) is recommended.[8][9]
- Precipitation/Wash: Cold diethyl ether.

Protocol 1: Loading Fmoc-Lys(Boc)-OtBu onto 2-CTC Resin

- Resin Swelling: Swell 2-Chlorotriyl chloride resin in DCM for at least 30 minutes in the synthesizer's reaction vessel.[7]
- Amino Acid Preparation: Dissolve Fmoc-Lys(Boc)-OtBu (1.5-2.0 equivalents relative to resin capacity) in DCM. Add DIPEA (2.5-3.0 equivalents).
- Loading: Drain the DCM from the swelled resin. Add the amino acid/DIPEA solution to the resin.
- Reaction: Agitate the mixture for 1-2 hours at room temperature.
- Capping: To cap any remaining unreacted chlorotriyl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
- Washing: Wash the resin thoroughly with DMF (3-5 times) to prepare for the next cycle.

Protocol 2: Standard Automated Synthesis Cycle (Post-Loading)

- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
 - Repeat the treatment with 20% piperidine in DMF for 15-20 minutes. Drain.[1]
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling (Next Amino Acid):
 - In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with an activator (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.[1]
 - Transfer the activated amino acid solution to the reaction vessel containing the resin.
 - Agitate for 1-2 hours. Coupling completion can be monitored using a ninhydrin (Kaiser) test.[1][10]
- Washing: Wash the resin with DMF (3-5 times).

- Repeat: Repeat this cycle for each subsequent amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

- Final Fmoc Removal: Perform a final Fmoc deprotection step as described in 2.3.
- Resin Washing and Drying: Wash the peptide-resin extensively with DCM (3-5 times) and dry under a stream of nitrogen or in a vacuum desiccator.[1][11]
- Cleavage Reaction:
 - Prepare the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) immediately before use. Use approximately 10 mL per gram of resin.[1][8]
 - Add the cocktail to the dried resin and agitate gently at room temperature for 2-3 hours.[1]
- Peptide Isolation:
 - Filter the resin and collect the TFA filtrate.
 - Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
- Precipitation: Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[8][11]
- Collection and Drying:
 - Centrifuge the mixture to pellet the crude peptide.
 - Decant the ether and wash the pellet twice more with cold ether.
 - Dry the peptide pellet under vacuum to obtain the crude product.[8]
- Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[8]

Data Presentation

The following tables summarize typical parameters for the protocols described above.

Table 1: Reagent Stoichiometry and Reaction Times

Step	Reagent	Equivalents (relative to resin capacity)	Typical Reaction Time
Resin Loading	Fmoc-Lys(Boc)-OtBu	1.5 - 2.0	1 - 2 hours
DIPEA	2.5 - 3.0	1 - 2 hours	
Fmoc Deprotection	20% Piperidine/DMF	N/A	2 x (5 min + 15 min)
Amino Acid Coupling	Fmoc-Amino Acid	3 - 5	1 - 2 hours
Activator (HBTU/HATU)	3 - 5	1 - 2 hours	
Base (DIPEA)	6 - 10	1 - 2 hours	
Final Cleavage	Cleavage Cocktail	~10 mL / g resin	2 - 3 hours

Table 2: Common Cleavage Cocktail Compositions (% v/v)

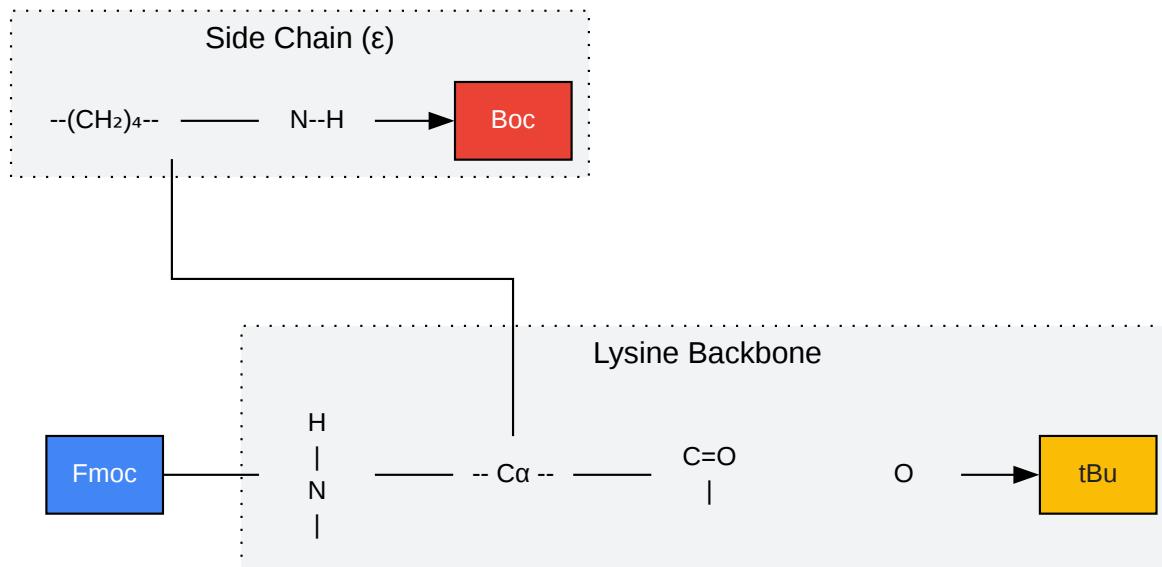
Reagent Name	TFA	Water	TIS ¹	Phenol	Thioanisole	EDT ²	Primary Use Case
Reagent B	95	2.5	2.5	-	-	-	Standard peptides without sensitive residues. [11]
TFA/TIS/ H ₂ O	95	2.5	2.5	-	-	-	General purpose, effective for most sequences. [1]
Reagent K	82.5	5	-	5	5	2.5	Peptides with Cys, Met, Trp, Arg(Pbf). [8] [9]
TFA/Phe nol/H ₂ O/ TIS	88	5	5	2	-	-	Alternative for standard peptides. [11]

¹ TIS: Triisopropylsilane (scavenger) ² EDT: 1,2-Ethanedithiol (scavenger)

Visualizations

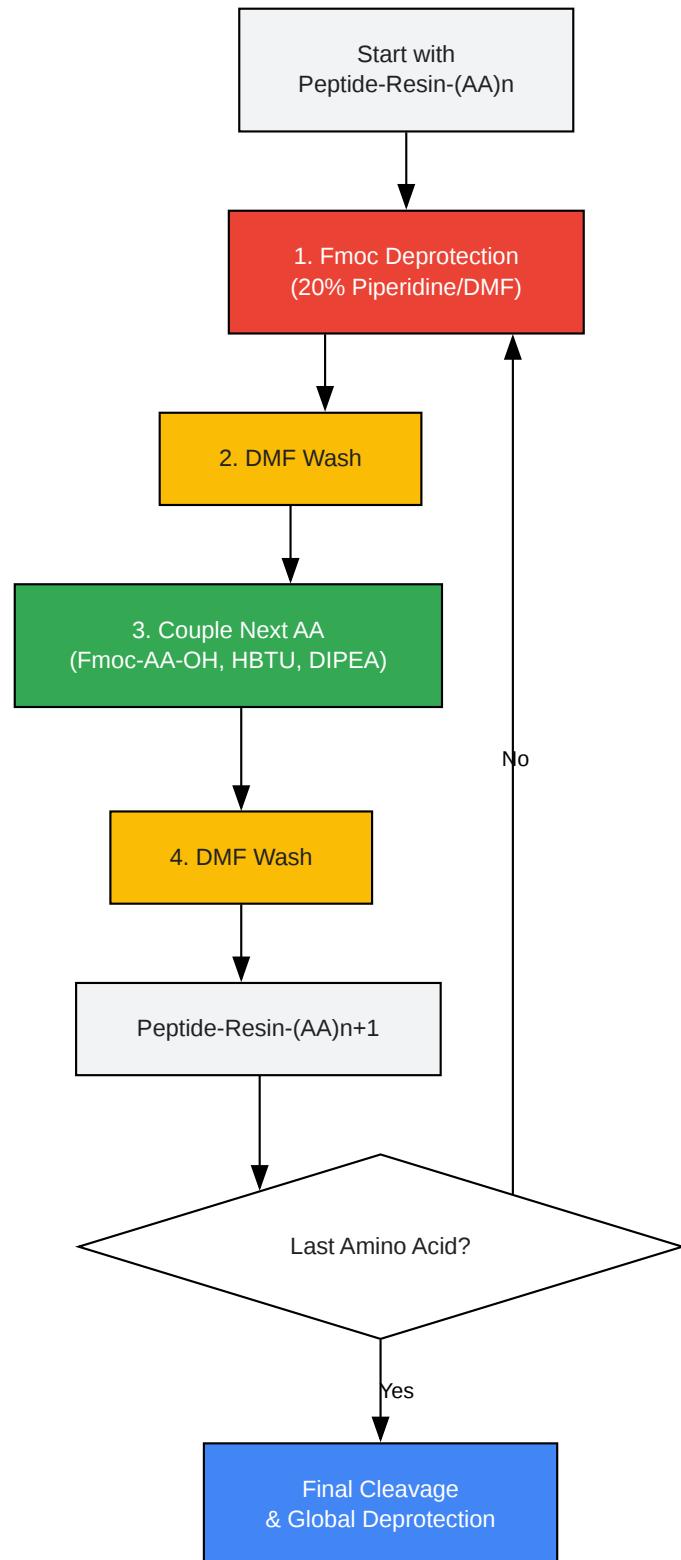
The following diagrams illustrate the key structures and workflows involved in the process.

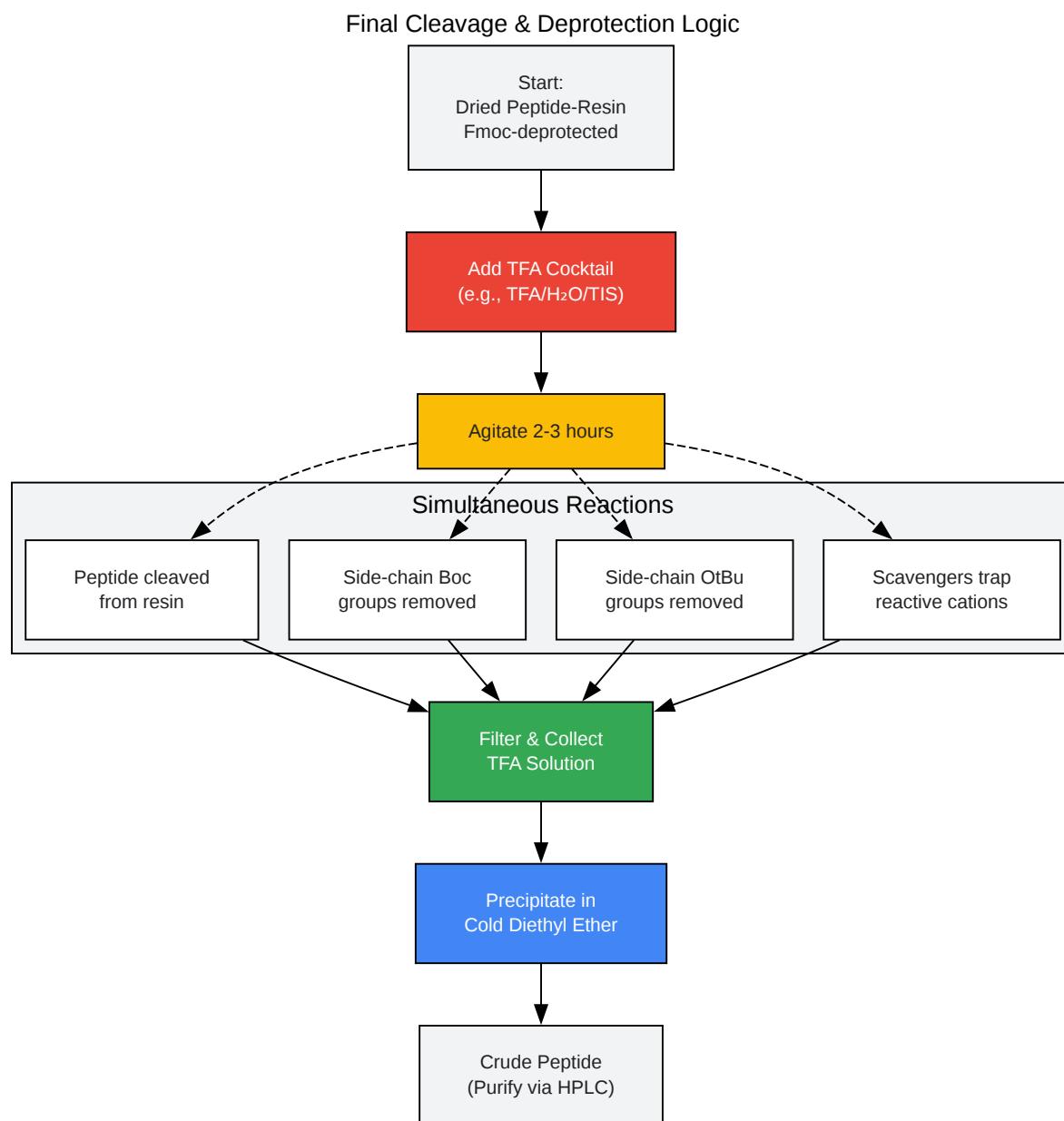
Fmoc-Lys(Boc)-OtBu Structure

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Caption: Chemical structure of Fmoc-Lys(Boc)-OtBu.

Automated SPPS Cycle Workflow



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